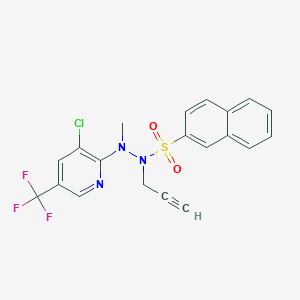
SMR000126601
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide is a useful research compound. Its molecular formula is C20H15ClF3N3O2S and its molecular weight is 453.86. The purity is usually 95%.
BenchChem offers high-quality N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Meilleures pratiques: Dans une étude de cas réalisée par des chercheurs de l'IIASA, ils ont mis en évidence les meilleures pratiques rencontrées dans les politiques allemandes. L'exploitation de technologies de pointe, de la recherche scientifique et d'approches innovantes, ces solutions engagent un plus large éventail de parties prenantes, améliorent les processus décisionnels et mettent en œuvre des mesures d'adaptation efficaces .
- Pertinence: Les SMR peuvent être déployés en tant que centrales à module unique ou multi-modules, combinant l'énergie nucléaire avec des sources alternatives, y compris les énergies renouvelables. La recherche et le développement de conceptions de SMR couvrent les réacteurs refroidis à l'eau, les réacteurs refroidis au gaz, les réacteurs à sel fondu, les réacteurs refroidis au métal liquide et les microréacteurs pour la production d'électricité et les applications non électriques .
Adaptation au changement climatique
Petits réacteurs modulaires (SMR)
Activité Biologique
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide
- Molecular Formula : C14H13ClF3N3O3S
- Molecular Weight : 395.8 g/mol
- CAS Number : 1476492
The compound features a complex structure that includes a naphthalene ring, a pyridine moiety, and a sulfonohydrazide functional group, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of sulfonohydrazides exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. The mechanism often involves binding to the active sites of these enzymes, disrupting their function and leading to cell death .
Anticancer Properties
The anticancer potential of N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide has been explored through various in vitro assays. In particular, it has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and IGROV-1 (ovarian cancer) by activating caspase pathways .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that concentrations as low as 10 µM significantly reduced cell viability compared to untreated controls. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in early apoptotic cells .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells .
Data Summary
Propriétés
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-ynylnaphthalene-2-sulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2S/c1-3-10-27(26(2)19-18(21)12-16(13-25-19)20(22,23)24)30(28,29)17-9-8-14-6-4-5-7-15(14)11-17/h1,4-9,11-13H,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOYEPKXORIZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC#C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














